1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one
CAS No.: 1421498-80-7
Cat. No.: VC11886239
Molecular Formula: C16H24N2O2S2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421498-80-7 |
|---|---|
| Molecular Formula | C16H24N2O2S2 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2 |
| Standard InChI Key | HTFLTRWCXDVTJL-UHFFFAOYSA-N |
| SMILES | C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3 |
| Canonical SMILES | C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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1,4-Thiazepane Ring: A seven-membered ring containing nitrogen and sulfur atoms, contributing to conformational flexibility and potential hydrogen-bonding interactions.
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Morpholine Moiety: A six-membered oxygen- and nitrogen-containing ring, known for enhancing solubility and bioavailability in drug design .
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Thiophene Group: A five-membered aromatic sulfur heterocycle, often associated with electronic delocalization and metabolic stability .
The IUPAC name, 1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone, reflects the connectivity of these groups . The stereochemistry and spatial arrangement of substituents are critical for its biological interactions, as evidenced by crystallographic studies of related morpholine-thiophene hybrids .
Spectroscopic and Computational Data
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X-ray Crystallography: While direct data for this compound are unavailable, analogous structures show that the morpholine ring typically adopts a chair conformation, and the thiophene group forms dihedral angles of ~63° with the morpholine plane .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
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Thiazepane Ring Formation: Cyclization of appropriate precursors (e.g., cysteamine derivatives) to construct the 1,4-thiazepane core.
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Morpholine Introduction: Alkylation or reductive amination to attach the morpholinomethyl group at the 3-position of the thiazepane .
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Thiophene Incorporation: Friedel-Crafts acylation or nucleophilic substitution to introduce the 2-thienylethanone moiety .
A representative protocol involves:
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Reacting 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to form intermediates .
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Coupling with morpholine-containing building blocks via nucleophilic substitution or amide bond formation .
Purification and Characterization
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Purity: Typically ≥95%, achieved via column chromatography or recrystallization.
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Analytical Methods:
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 340.5 g/mol | |
| LogP (Partition Coefficient) | ~2.1 (predicted) | |
| Solubility | Soluble in DMSO, ethanol | |
| Melting Point | Not reported | — |
Stability and Reactivity
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pH Stability: Stable under physiological conditions (pH 7.4).
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Light Sensitivity: Susceptible to photodegradation due to the thiophene group .
Biological Activity and Mechanism of Action
Enzyme Inhibition
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Urease Inhibition: Morpholine-thiophene hybrids exhibit IC values in the micromolar range, potentially via coordination to the enzyme’s active-site nickel ions .
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Kinase Modulation: Thiophene derivatives demonstrate activity against protein kinases involved in cancer cell signaling .
Antiproliferative Effects
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Cancer Cell Lines: Preliminary studies on analogs show inhibition of proliferation in HepG2 and MCF-7 cells (IC ~10–50 μM) .
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Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio imbalance observed in vitro.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| VU0546865-1 | Pyrazine instead of thiophene | Anticancer (IC 8 μM) |
| AKOS024553581 | Thiomorpholine core | Urease inhibition (IC 12 μM) |
Structure-Activity Relationships (SAR)
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